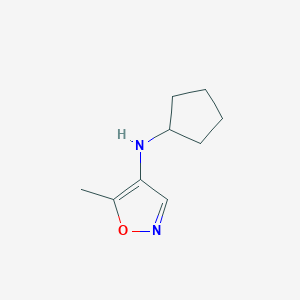![molecular formula C10H10N2O3 B12887470 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
2-(Aminomethyl)benzo[d]oxazole-4-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)benzo[d]oxazole-4-acetic acid is a heterocyclic compound that features a benzoxazole ring fused with an acetic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid typically involves the use of 2-aminophenol as a precursor. One common method involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Another method involves the use of acetic acid as an electrolyte under electrochemical conditions, which provides a cleaner reaction pattern with minimal impurity formation .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and robust synthetic routes. The use of acetic acid as an electrolyte in electrochemical conversions is particularly advantageous for industrial applications due to its high atom economy and broad substrate scope .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like tert-butyl hydrogen peroxide, reducing agents, and various catalysts such as silver salts and ionic liquids . Reaction conditions often involve moderate to high temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Applications De Recherche Scientifique
2-(Aminomethyl)benzo[d]oxazole-4-acetic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties . Additionally, it is used as a building block in the synthesis of more complex molecules with therapeutic potential.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound’s benzoxazole ring is known to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid include other benzoxazole derivatives, such as 2-aminobenzoxazole and 2-(chloromethyl)-1H-benzo[d]imidazole . These compounds share the benzoxazole core structure but differ in their substituents and functional groups.
Uniqueness: this compound is unique due to its specific combination of the benzoxazole ring with an acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
2-[2-(aminomethyl)-1,3-benzoxazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H10N2O3/c11-5-8-12-10-6(4-9(13)14)2-1-3-7(10)15-8/h1-3H,4-5,11H2,(H,13,14) |
Clé InChI |
IEKRRAWHAJMEDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)CN)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)

![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)
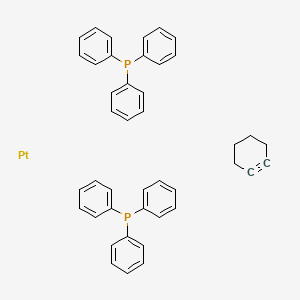
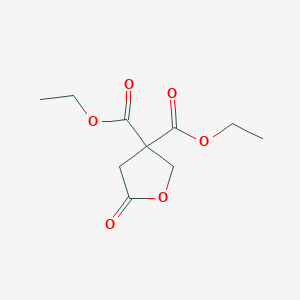
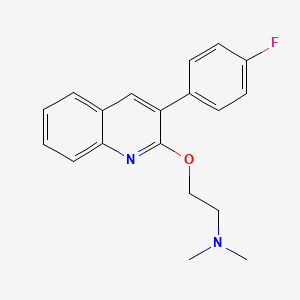
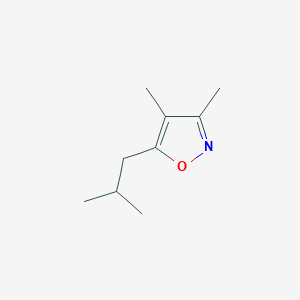

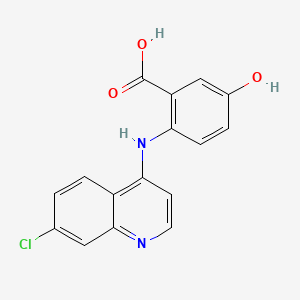

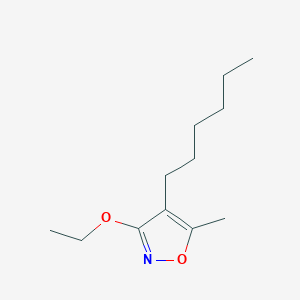
![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
